Technical Guide: BMS-986115 (AL102) and Notch Signaling Modulation
Technical Guide: BMS-986115 (AL102) and Notch Signaling Modulation
Executive Summary
BMS-986115 (also known as AL102) is a potent, selective, and orally bioavailable Gamma-Secretase Inhibitor (GSI) designed to block the Notch signaling pathway.[1] Unlike first-generation GSIs, BMS-986115 was engineered to optimize the therapeutic index between anti-tumor activity and gastrointestinal toxicity—a historical bottleneck for this drug class.
This guide details the molecular mechanism of BMS-986115, its pharmacological profile compared to its parenteral analogue (BMS-906024/AL101), and validated experimental protocols for assessing its efficacy in preclinical models. It is intended for researchers investigating Notch-driven malignancies, particularly Desmoid Tumors, T-cell Acute Lymphoblastic Leukemia (T-ALL), and Adenoid Cystic Carcinoma (ACC).
Molecular Mechanism of Action[2]
The Notch Signaling Cascade
The Notch pathway is a contact-dependent signaling system regulating cell fate determination. In oncology, its dysregulation leads to the expansion of cancer stem cells (CSCs) and resistance to chemotherapy.
The canonical activation sequence is as follows:
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Ligand Binding: Delta-like (DLL) or Jagged ligands on a signal-sending cell bind to the Notch receptor (Notch 1–4) on the receiving cell.
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S2 Cleavage: This binding induces a conformational change, exposing the S2 site for cleavage by ADAM metalloproteases. This releases the Extracellular Domain (NECD).
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S3 Cleavage (The Target Step): The remaining membrane-tethered fragment (NEXT) is cleaved within the transmembrane domain by the Gamma-Secretase complex (Presenilin, Nicastrin, PEN-2, APH-1).
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Translocation: This cleavage releases the Notch Intracellular Domain (NICD) , which translocates to the nucleus.
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Transcription: NICD binds to the transcription factor CSL (RBPJ) and recruits co-activators (MAML), initiating the transcription of target genes like HES1, HEY1, and MYC.
BMS-986115 Intervention
BMS-986115 acts as a non-competitive inhibitor of the Gamma-Secretase complex.[2] By binding to the presenilin subunit within the transmembrane pocket, it sterically hinders the hydrolysis of the S3 site.
Key Consequence: The failure of S3 cleavage prevents the release of NICD. Without NICD, the CSL complex remains in a repressed state (bound to co-repressors), effectively silencing Notch target genes.
Pathway Visualization
The following diagram illustrates the Notch cascade and the specific blockade point of BMS-986115.
Figure 1: Mechanism of Action. BMS-986115 inhibits the Gamma-Secretase complex, preventing the S3 cleavage required for NICD release and subsequent gene transcription.
Pharmacological Profile & Data Summary[1][3][4][5][6][7][8]
BMS-986115 is distinct from its predecessor BMS-906024 (AL101) primarily in its formulation and pharmacokinetics. While BMS-906024 requires intravenous administration, BMS-986115 is orally bioavailable, allowing for more flexible dosing schedules (e.g., pulsatile dosing) to manage gut toxicity.
Potency Data (In Vitro)
The following table summarizes the inhibitory concentration (IC50) of BMS-986115 against key Notch receptors.[3]
| Target Receptor | IC50 (nM) | Assay Type | Significance |
| Notch 1 | 7.8 | Reporter Gene Assay | Primary driver in T-ALL and many solid tumors. |
| Notch 3 | 8.5 | Reporter Gene Assay | Critical in Ovarian Cancer and vascular smooth muscle. |
| Notch 2/4 | < 10.0 | Reporter Gene Assay | Pan-Notch inhibition ensures broad efficacy. |
Clinical Pharmacokinetics (Phase I)
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Dosing Regimens: Once Daily (QD) vs. Twice Weekly (BIW).
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Half-life (T1/2): ~15 hours (Human).[2]
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Metabolite: BMT-100948 (Active metabolite).[1]
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Safety Signal: The primary Dose-Limiting Toxicity (DLT) is secretory diarrhea, caused by the inhibition of Notch signaling in intestinal crypt cells (goblet cell metaplasia). This is manageable via intermittent dosing schedules.
Experimental Protocols
To validate BMS-986115 activity in your research, use the following self-validating protocols.
Protocol A: In Vitro Notch Reporter Assay
Purpose: To quantify the transcriptional inhibition of Notch signaling by BMS-986115. Why this works: This assay uses a luciferase gene under the control of a Notch-responsive promoter (containing CSL binding sites). Light output is directly proportional to Notch activity.
Materials:
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Cell Line: U2OS or HEK293T (stably expressing Notch receptor or transiently transfected).
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Plasmids:
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pGL4-TP1-Luc (Firefly luciferase driven by 4x CSL sites).
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pRL-TK (Renilla luciferase for normalization).
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NotchΔE (Constitutively active Notch substrate requiring GSI cleavage).
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Reagent: BMS-986115 (dissolved in DMSO, 10 mM stock).[3]
Step-by-Step Workflow:
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Seeding: Plate cells at 20,000 cells/well in a 96-well white-walled plate. Incubate 24h.
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Transfection: Co-transfect pGL4-TP1-Luc, pRL-TK, and NotchΔE using a lipid-based reagent (e.g., Lipofectamine).
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Control: Transfect Empty Vector instead of NotchΔE to determine background.
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Treatment: 24h post-transfection, replace media. Add BMS-986115 in a dose-response series (e.g., 0.1 nM to 1 µM).
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Vehicle Control: DMSO (0.1% final concentration).
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Incubation: Incubate for 16–24 hours.
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Lysis & Detection: Use a Dual-Luciferase Assay System.
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Read Firefly Luminescence (Signal).
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Read Renilla Luminescence (Transfection Efficiency).
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Analysis: Calculate the Ratio (Firefly/Renilla). Normalize to DMSO control (set as 100% activity). Plot log(inhibitor) vs. response to determine IC50.
Protocol B: Western Blot for NICD (Target Engagement)
Purpose: To physically confirm the inhibition of Notch cleavage. Critical Nuance: You must use an antibody specific to the cleaved Notch1 (Val1744) neo-epitope. Standard Notch1 antibodies will detect the full-length protein and obscure the reduction in NICD.
Step-by-Step Workflow:
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Treatment: Treat Notch-driven cells (e.g., T-ALL cell line HPB-ALL) with BMS-986115 (100 nM) for 24 hours.
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Lysis: Lyse cells in RIPA buffer containing Protease Inhibitors and Phosphatase Inhibitors .
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Note: Sonicate briefly to shear DNA and ensure nuclear extraction (NICD is nuclear).
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Electrophoresis: Load 30–50 µg of protein on an 8% SDS-PAGE gel.
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Transfer: Transfer to PVDF membrane (Nitrocellulose is acceptable, but PVDF retains small proteins like NICD better).
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Blocking: Block with 5% BSA in TBST (Milk can sometimes interfere with phospho-specific or neo-epitope antibodies).
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Primary Antibody:
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Target: Anti-Cleaved Notch1 (Val1744) [Rabbit mAb]. Dilution 1:1000.
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Loading Control: Anti-GAPDH or Anti-Total Notch1 (C-terminus).
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Readout: The Val1744 band (~110 kDa) should disappear in BMS-986115 treated samples, while the Total Notch1 band (~300 kDa precursor / 120 kDa TM) remains stable or accumulates.
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating BMS-986115 in a preclinical setting.
Figure 2: Validation Workflow. Parallel assessment of transcriptional activity (Reporter), physical cleavage (Western Blot), and phenotypic outcome (Viability).
References
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MedChemExpress. "BMS-986115 (Notch inhibitor 1) Data Sheet." MedChemExpress.com. Link
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Desai, J., et al. "A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours." Investigational New Drugs, 2018.[4][5] Link
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Ayala Pharmaceuticals. "Ayala Pharmaceuticals obtains rights to two BMS compounds (AL101 and AL102)." BioWorld, 2017.[6] Link
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Gavai, A. V., et al. "Discovery of Clinical Candidate BMS-906024: A Potent Pan-Notch Inhibitor for the Treatment of Leukemia and Solid Tumors." ACS Medicinal Chemistry Letters, 2015.[7] (Provides structural context for the BMS GSI series). Link[7]
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Ferrarazzo, I., et al. "Notch signaling pathway as a therapeutic target in Adenoid Cystic Carcinoma." Journal of Hematology & Oncology, 2020. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological disruption of the Notch transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
